Cas no 38499-24-0 (3-Amino-3-(4-propoxyphenyl)propanoic Acid)

3-Amino-3-(4-propoxyphenyl)propanoic Acid is a specialized organic compound featuring both an amino and a carboxylic acid functional group, linked to a propoxyphenyl moiety. This structure makes it a valuable intermediate in pharmaceutical and fine chemical synthesis, particularly for the development of bioactive molecules. The presence of the propoxy group enhances lipophilicity, potentially improving membrane permeability in drug design applications. Its bifunctional nature allows for versatile reactivity, enabling use in peptide coupling or as a building block for heterocyclic compounds. The compound’s well-defined chiral center also offers utility in stereoselective synthesis. Suitable for research-scale applications, it is characterized by high purity and consistent performance in synthetic workflows.
3-Amino-3-(4-propoxyphenyl)propanoic Acid structure
38499-24-0 structure
Product name:3-Amino-3-(4-propoxyphenyl)propanoic Acid
CAS No:38499-24-0
MF:C12H17NO3
MW:223.268283605576
CID:923586
PubChem ID:2835309

3-Amino-3-(4-propoxyphenyl)propanoic Acid Chemical and Physical Properties

Names and Identifiers

    • 3-(4-PROPOXYPHENYL)-BETA-ALANINE
    • 3-amino-3-(4-propoxyphenyl)propanoic acid
    • 3-Amino-3-(4-propoxyphenyl)-propionic acid
    • (3S)-3-amino-3-(4-propoxyphenyl)propanoic acid
    • 3-amino-3-(4-propoxyphenyl)propionic acid
    • Oprea1_043493
    • SCHEMBL6692772
    • Propionic acid, 3-amino-3-(4-propoxyphenyl)-
    • DTXSID40385444
    • BB 0249738
    • AKOS001476617
    • 3-AMINO-3-(4-PROPOXYPHENYL)PROPANOICACID
    • EN300-6502986
    • BBL022220
    • STK662688
    • Oprea1_174872
    • 3-Amino-3-(4-propoxy-phenyl)-propionic acid
    • CS-0216961
    • 38499-24-0
    • SB79638
    • MFCD00568311
    • N12363
    • Cambridge id 5229093
    • 3-Amino-3-(4-propoxyphenyl)propanoic Acid
    • MDL: MFCD00568311
    • Inchi: 1S/C12H17NO3/c1-2-7-16-10-5-3-9(4-6-10)11(13)8-12(14)15/h3-6,11H,2,7-8,13H2,1H3,(H,14,15)
    • InChI Key: ZVIBHAHGHDNCML-UHFFFAOYSA-N
    • SMILES: O(CCC)C1C=CC(=CC=1)C(CC(=O)O)N

Computed Properties

  • Exact Mass: 223.12100
  • Monoisotopic Mass: 223.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.6Ų
  • XLogP3: -1.1

Experimental Properties

  • PSA: 72.55000
  • LogP: 2.65020

3-Amino-3-(4-propoxyphenyl)propanoic Acid Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

3-Amino-3-(4-propoxyphenyl)propanoic Acid Customs Data

  • HS CODE:2922509090
  • Customs Data:

    China Customs Code:

    2922509090

    Overview:

    2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

3-Amino-3-(4-propoxyphenyl)propanoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
A639638-100mg
3-Amino-3-(4-propoxyphenyl)propanoic Acid
38499-24-0
100mg
$ 70.00 2022-06-07
Enamine
EN300-6502986-2.5g
3-amino-3-(4-propoxyphenyl)propanoic acid
38499-24-0 95%
2.5g
$669.0 2023-05-29
Enamine
EN300-6502986-5.0g
3-amino-3-(4-propoxyphenyl)propanoic acid
38499-24-0 95%
5g
$991.0 2023-05-29
Enamine
EN300-6502986-1.0g
3-amino-3-(4-propoxyphenyl)propanoic acid
38499-24-0 95%
1g
$342.0 2023-05-29
Enamine
EN300-6502986-0.1g
3-amino-3-(4-propoxyphenyl)propanoic acid
38499-24-0 95%
0.1g
$89.0 2023-05-29
Aaron
AR00BZA7-500mg
3-(4-PROPOXYPHENYL)-BETA-ALANINE
38499-24-0 95%
500mg
$357.00 2025-02-14
1PlusChem
1P00BZ1V-500mg
3-(4-PROPOXYPHENYL)-BETA-ALANINE
38499-24-0 95%
500mg
$350.00 2024-05-03
A2B Chem LLC
AF57843-500mg
3-Amino-3-(4-propoxyphenyl)propanoic acid
38499-24-0 95%
500mg
$289.00 2024-04-20
1PlusChem
1P00BZ1V-100mg
3-(4-PROPOXYPHENYL)-BETA-ALANINE
38499-24-0 95%
100mg
$167.00 2024-05-03
Aaron
AR00BZA7-250mg
3-(4-PROPOXYPHENYL)-BETA-ALANINE
38499-24-0 95%
250mg
$201.00 2025-02-14

Additional information on 3-Amino-3-(4-propoxyphenyl)propanoic Acid

Introduction to 3-Amino-3-(4-propoxyphenyl)propanoic Acid (CAS No. 38499-24-0) and Its Emerging Applications in Chemical Biology

3-Amino-3-(4-propoxyphenyl)propanoic acid, identified by the chemical identifier CAS No. 38499-24-0, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the class of amino acids derivatives, characterized by the presence of both an amino group and an acid group, along with a phenyl moiety substituted with a propoxy group at the para position. The structural motif of this molecule positions it as a promising candidate for further exploration in drug discovery, enzyme inhibition, and as a key intermediate in synthetic chemistry.

The 3-amino-3-(4-propoxyphenyl)propanoic acid structure exhibits a balance of hydrophilic and hydrophobic regions, which is often conducive to interactions with biological targets such as enzymes and receptors. The phenyl ring, a common feature in many bioactive molecules, contributes to π-stacking interactions and can modulate the compound's solubility and bioavailability. The propoxy substituent at the para position introduces additional flexibility and may influence the compound's binding affinity by altering electronic properties and steric hindrance.

Recent advancements in computational chemistry have enabled more precise predictions of the biological behavior of such compounds. Molecular docking studies on 3-amino-3-(4-propoxyphenyl)propanoic acid have suggested potential interactions with various therapeutic targets, including proteases and kinases involved in metabolic pathways. These virtual screening approaches have been complemented by experimental validations, where the compound has shown inhibitory effects on certain enzymes relevant to inflammatory diseases and cancer pathways.

In the realm of drug development, 3-amino-3-(4-propoxyphenyl)propanoic acid has been explored as a scaffold for designing novel therapeutics. Its dual functionality as an amino acid derivative allows for facile modifications at multiple sites, enabling chemists to fine-tune its pharmacological properties. For instance, derivatization of the carboxylic acid group into esters or amides can enhance its solubility or stability, while modifications at the amino group can introduce specific electronic or steric effects necessary for optimal binding to biological targets.

The compound's relevance extends beyond pharmaceutical applications; it has also been utilized in material science and agrochemical research. The unique structural features of 3-amino-3-(4-propoxyphenyl)propanoic acid make it a valuable building block for synthesizing polymers with tailored properties or for developing novel pesticides that target specific enzymatic pathways in pests while minimizing environmental impact.

One of the most exciting areas of research involving 3-amino-3-(4-propoxyphenyl)propanoic acid is its potential role in modulating neurotransmitter systems. Preliminary studies have indicated that derivatives of this compound may interact with receptors involved in mood regulation and pain perception. While further research is needed to fully elucidate these effects, such findings underscore the compound's versatility and its potential as a precursor for next-generation neuromodulators.

The synthesis of 3-amino-3-(4-propoxyphenyl)propanoic acid (CAS No. 38499-24-0) has been optimized through various chemical routes, including multi-step organic synthesis involving condensation reactions, hydroxylation, and functional group transformations. Advances in green chemistry principles have also led to more sustainable methods for producing this compound, reducing waste generation and minimizing hazardous byproducts. These environmentally conscious approaches are increasingly important as the demand for high-purity compounds grows in both academic and industrial settings.

The analytical characterization of 3-amino-3-(4-propoxyphenyl)propanoic acid relies on modern spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods provide detailed insights into the compound's molecular structure and purity, ensuring that it meets stringent quality standards for biological testing. Additionally, X-ray crystallography has been employed to determine the three-dimensional structure of this compound when complexed with biological targets, offering critical information for rational drug design.

Future directions in research on 3-amino-3-(4-propoxyphenyl)propanoic acid include exploring its role in epigenetic modulation. Given its structural similarities to known epigenetic inhibitors, this compound may exhibit effects on histone deacetylases or other enzymes involved in DNA methylation processes. Such discoveries could open new avenues for treating diseases associated with epigenetic dysregulation, including certain types of cancer and neurodegenerative disorders.

The growing interest in CAS No. 38499-24-0, specifically 3-amino-3-(4-propoxyphenyl)propanoic acid, underscores its significance as a versatile chemical entity with broad applications across multiple disciplines. As research continues to uncover new biological activities and synthetic possibilities, this compound is poised to play an increasingly important role in advancing scientific knowledge and developing innovative solutions to global challenges.

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